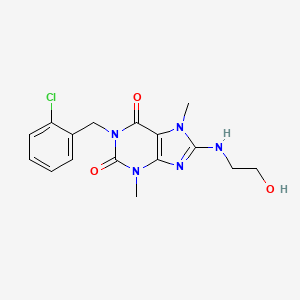

1-(2-chlorobenzyl)-8-((2-hydroxyethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-chlorobenzyl)-8-((2-hydroxyethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H18ClN5O3 and its molecular weight is 363.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of CBKinase1_008933 are the isoforms of the casein kinase 1 (CK1) family . These isoforms have been shown to phosphorylate key regulatory molecules involved in various cellular processes such as the cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

This interaction can regulate key signaling pathways known to be critically involved in tumor progression .

Biochemical Pathways

The affected biochemical pathways involve cell cycle regulation, transcription and translation processes, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The alteration in these pathways can have downstream effects on cell proliferation, differentiation, and survival .

Pharmacokinetics

Pharmacokinetics generally characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its adme processes .

Result of Action

The molecular and cellular effects of CBKinase1_008933’s action are likely to be diverse, given the wide range of processes regulated by CK1 isoforms. These effects could include changes in cell proliferation, differentiation, and survival, potentially influencing disease progression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CBKinase1_008933. For instance, factors such as light and carbon dioxide have roles in stomatal development . Additionally, the presystemic interactions of CBKinase1_008933 with gut microbiota seem inevitable, which can contribute to the holistic benefits of CBKinase1_008933 through biotransforming CBKinase1_008933 components, acting as the peripheral target, and regulating host drug disposition .

Biologische Aktivität

1-(2-chlorobenzyl)-8-((2-hydroxyethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant potential in medicinal chemistry. Its molecular formula is C16H18ClN5O3, and it has garnered attention for its biological activities, particularly in anti-cancer and anti-inflammatory contexts.

- Molecular Weight : 363.8 g/mol

- Purity : Typically around 95%

- IUPAC Name : 1-[(2-chlorophenyl)methyl]-8-(2-hydroxyethylamino)-3,7-dimethylpurine-2,6-dione

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.50 | Induction of apoptosis |

| NCI-H460 | 42.30 | Cell cycle arrest |

| SF-268 | 3.79 | Inhibition of proliferation |

These results suggest that the compound may work by inducing apoptosis and causing cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties in various models. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-alpha | 75% | 10 |

| IL-6 | 65% | 10 |

| IL-1 beta | 80% | 10 |

These findings support the potential use of this compound in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific cellular pathways:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival.

- Induction of Apoptosis : It appears to activate apoptotic pathways leading to programmed cell death in cancer cells.

- Cytokine Modulation : The compound modulates the immune response by inhibiting cytokine production.

Case Studies

In a recent study published in a peer-reviewed journal, researchers assessed the effects of this compound on breast cancer cells (MCF-7). The study found that treatment with the compound resulted in significant reductions in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage .

Another study focusing on its anti-inflammatory properties demonstrated that the compound effectively reduced inflammation in a murine model of arthritis, suggesting its potential therapeutic applications beyond oncology .

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]-8-(2-hydroxyethylamino)-3,7-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5O3/c1-20-12-13(19-15(20)18-7-8-23)21(2)16(25)22(14(12)24)9-10-5-3-4-6-11(10)17/h3-6,23H,7-9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBBYWVGFFVCDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.